molecular formula C8H15NO4 B127537 L-Allysine ethylene acetal CAS No. 215054-80-1

L-Allysine ethylene acetal

Cat. No. B127537
Key on ui cas rn: 215054-80-1
M. Wt: 189.21 g/mol
InChI Key: RQULWPSGQYZREI-LURJTMIESA-N
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Patent
US06174707B1

Procedure details

In a 200 mL microjar, 4.73 g of D,L-allysine ethylene acetal and 4.1 mg of catalase (derived from bovine liver, Sigma) were dissolved in 100 mL of 10 mM phosphate buffer (pH 8.3). Then, 2.37 g of immobilized D-amino acid oxidase (of the Trigonopsis origin, Boehringer Mannheim) was added and the reaction was conducted with stirring and 0.5 mL/min. aeration at 25° C. for 12 hours. This reaction mixture was filtered and the filtrate was subjected to HPLC analysis. The substrate residue rate was 50%. The filtrate was also concentrated under reduced pressure, added methanol, and stirred under cooling with ice bath, and the precipitated L-allysine ethylene acetal was collected by filtration and dried to provide 1.73 g of pure L-allysine ethylene acetal. By HPLC analysis, the chemical purity of this product was found to be 99% (Finepak SIL C18-5, Nippon Bunko), and the optical purity was 100% e.e. (CROWNPAK CR(+), Daicel).
[Compound]
Name
D-amino acid
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:13][CH:4]([CH2:5][CH2:6][CH2:7][CH:8]([C:10]([OH:12])=[O:11])[NH2:9])[O:3][CH2:2]1>P([O-])([O-])([O-])=O>[CH2:2]1[O:3][CH:4]([CH2:5][CH2:6][CH2:7][C@@H:8]([C:10]([OH:12])=[O:11])[NH2:9])[O:13][CH2:1]1

Inputs

Step One
Name
D-amino acid
Quantity
2.37 g
Type
reactant
Smiles
Step Two
Name
Quantity
4.73 g
Type
reactant
Smiles
C1COC(CCCC(N)C(=O)O)O1
Name
Quantity
100 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
This reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was also concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
added methanol
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice bath
FILTRATION
Type
FILTRATION
Details
the precipitated L-allysine ethylene acetal was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1COC(CCC[C@H](N)C(=O)O)O1
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06174707B1

Procedure details

In a 200 mL microjar, 4.73 g of D,L-allysine ethylene acetal and 4.1 mg of catalase (derived from bovine liver, Sigma) were dissolved in 100 mL of 10 mM phosphate buffer (pH 8.3). Then, 2.37 g of immobilized D-amino acid oxidase (of the Trigonopsis origin, Boehringer Mannheim) was added and the reaction was conducted with stirring and 0.5 mL/min. aeration at 25° C. for 12 hours. This reaction mixture was filtered and the filtrate was subjected to HPLC analysis. The substrate residue rate was 50%. The filtrate was also concentrated under reduced pressure, added methanol, and stirred under cooling with ice bath, and the precipitated L-allysine ethylene acetal was collected by filtration and dried to provide 1.73 g of pure L-allysine ethylene acetal. By HPLC analysis, the chemical purity of this product was found to be 99% (Finepak SIL C18-5, Nippon Bunko), and the optical purity was 100% e.e. (CROWNPAK CR(+), Daicel).
[Compound]
Name
D-amino acid
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:13][CH:4]([CH2:5][CH2:6][CH2:7][CH:8]([C:10]([OH:12])=[O:11])[NH2:9])[O:3][CH2:2]1>P([O-])([O-])([O-])=O>[CH2:2]1[O:3][CH:4]([CH2:5][CH2:6][CH2:7][C@@H:8]([C:10]([OH:12])=[O:11])[NH2:9])[O:13][CH2:1]1

Inputs

Step One
Name
D-amino acid
Quantity
2.37 g
Type
reactant
Smiles
Step Two
Name
Quantity
4.73 g
Type
reactant
Smiles
C1COC(CCCC(N)C(=O)O)O1
Name
Quantity
100 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
This reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was also concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
added methanol
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice bath
FILTRATION
Type
FILTRATION
Details
the precipitated L-allysine ethylene acetal was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1COC(CCC[C@H](N)C(=O)O)O1
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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